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Abstract
Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors by

the gut microbiota, has garnered significant scientific interest for its potential roles in human

health and disease. As a biomarker of dietary intake of lignan-rich foods and a modulator of

various physiological processes, understanding its natural abundance in different human

biological matrices is crucial for clinical and pharmaceutical research. This technical guide

provides a comprehensive overview of the natural concentrations of enterolactone in human

plasma, serum, urine, and feces. It details the established analytical methodologies for its

quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas

Chromatography-Mass Spectrometry (GC-MS), and Time-Resolved Fluoroimmunoassay (TR-

FIA). Furthermore, this guide elucidates key signaling pathways influenced by enterolactone,

offering a molecular context for its biological activities. All quantitative data are summarized in

structured tables for ease of comparison, and experimental workflows and signaling pathways

are visualized using diagrams to facilitate comprehension.

Introduction
Enterolactone is an enterolignan, a class of phytoestrogens, that is not directly consumed in

the diet but is produced by the intestinal microflora from plant lignan precursors such as

secoisolariciresinol and matairesinol. These precursors are abundant in a variety of foods,

including flaxseeds, whole grains, legumes, fruits, and vegetables. The conversion of plant
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lignans to enterolactone is highly dependent on the composition and metabolic activity of an

individual's gut microbiome. Once produced, enterolactone is absorbed into the bloodstream

and circulates throughout the body, where it can exert a range of biological effects.

Research has linked enterolactone to various health outcomes, including a reduced risk of

certain hormone-dependent cancers, cardiovascular diseases, and type 2 diabetes. Its

mechanisms of action are multifaceted and are thought to involve modulation of estrogen

receptor signaling, as well as other key cellular pathways. Given its potential as a biomarker

and a bioactive compound, accurate and precise measurement of enterolactone in human

samples is paramount for advancing our understanding of its physiological significance and

therapeutic potential.

Natural Abundance of Enterolactone in Human
Samples
The concentration of enterolactone in human biological fluids and feces exhibits significant

inter-individual variability. This variation is influenced by a multitude of factors including dietary

habits, the composition of the gut microbiota, sex, age, body mass index (BMI), and smoking

status. The following tables summarize the reported concentrations of enterolactone in plasma,

serum, urine, and feces from various studies.

Plasma and Serum Enterolactone Concentrations
Enterolactone in circulation is predominantly found in its conjugated forms (glucuronides and

sulfates), with only a small fraction existing as the free, unconjugated form. Most analytical

methods measure the total enterolactone concentration after enzymatic hydrolysis of the

conjugates.
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Sample

Type
Population

Median/Mea

n

Concentratio

n (nmol/L)

Range

(nmol/L)

Key

Influencing

Factors

Citation

Serum
Finnish men

(25-64 years)
13.8 0 - 95.6

Diet (whole

grains, fruit,

berries),

constipation

[1]

Serum

Finnish

women (25-

64 years)

16.6 0 - 182.6

Diet

(vegetables),

age,

constipation,

smoking

[1]

Plasma

Danish

individuals

with type 2

diabetes

10.9

1.3 - 59.6

(5th-95th

percentile)

Lower than

general

cohort

[2][3]

Plasma
Healthy US

men

29.3

(average)
Not specified

Lignan

intake, gut

microbiome

composition

[2]

Serum

Healthy

adults on

habitual diet

Varies

between

individuals

Varies

(-)-

enantiomer

dominates

before

flaxseed

supplementat

ion

[4]

Serum

Healthy

adults after

flaxseed

supplementat

ion (25g/day)

Significantly

increased
Varies

Proportion of

(+)-

enantiomer

significantly

increased

[4]
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Serum

Overweight,

hyperinsuline

mic adults on

whole-grain

diet

Increased by

6.2 nmol/L

compared to

refined-grain

diet

Not specified
Whole-grain

food intake
[5]

Urinary Enterolactone Concentrations
Urine is a major route of excretion for enterolactone and its metabolites. Urinary levels are

often used as a non-invasive biomarker of lignan intake and enterolactone production.

Concentrations are typically normalized to creatinine to account for variations in urine dilution.

Population
Median/Mean

Concentration
Key Observations Citation

US adults (NHANES)

Mean (natural log

transformed): 5.4-5.6

ng/mL

Inversely associated

with blood pressure

and hypertension risk

[6]

Women attempting

pregnancy

Median: 990 nmol/L

(in those who became

pregnant) vs. 412

nmol/L (in those who

did not)

Higher concentrations

associated with

shorter time to

pregnancy

[6]

Adults (population-

based cohort)

Varies (analyzed in

quartiles)

Third quartile of

urinary enterolactone

associated with

reduced all-cause and

cardiovascular

mortality

[6]

Fecal Enterolactone Concentrations
Fecal enterolactone concentrations reflect the unabsorbed fraction and the direct production by

the gut microbiota in the colon. Data on fecal enterolactone levels are less abundant in the

literature compared to plasma, serum, and urine.
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Sample

Condition
Population Concentration

Key

Observations
Citation

In vitro fecal

fermentation

Healthy younger

and

premenopausal

donors

Varies with

fermentation time

Demonstrates

the dynamic

production of

enterolactone by

gut microbiota

from precursors

[4]

Fecal dilutions Healthy adults Varies

Individuals with

moderate to high

concentrations of

enterolactone-

producing

bacteria

produced

significantly

larger amounts

of enterolactone

[5][7][8]

Experimental Protocols for Enterolactone
Quantification
The accurate quantification of enterolactone is essential for research and clinical applications.

The following sections provide detailed methodologies for the most commonly employed

analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of enterolactone due to its

high sensitivity, specificity, and ability to measure both conjugated and unconjugated forms.

Sample Preparation (Plasma/Serum)
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Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile

containing an appropriate internal standard (e.g., ¹³C₃-enterolactone).

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Enzymatic Hydrolysis (for total enterolactone)

To 100 µL of plasma or serum, add an internal standard and 50 µL of β-

glucuronidase/sulfatase solution in acetate buffer (pH 5.0).

Incubate the mixture at 37°C for at least 2 hours (or overnight).

Proceed with liquid-liquid extraction or solid-phase extraction.

Liquid Chromatography (LC) Conditions

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 10-90% B over 5-10 minutes.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

enterolactone and the internal standard. A common transition for enterolactone is m/z 297.1

→ 269.1.

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature,

and gas flows for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for enterolactone analysis, which requires derivatization

to increase the volatility of the analyte.

Sample Preparation (Urine)

Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β-

glucuronidase/sulfatase. Incubate at 37°C overnight.

Extraction: Perform a liquid-liquid extraction with diethyl ether or ethyl acetate.

Evaporation: Evaporate the organic layer to dryness.

Derivatization: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1%

trimethylchlorosilane) and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS)

derivatives.

Gas Chromatography (GC) Conditions

Column: A capillary column suitable for steroid or phytoestrogen analysis (e.g., a 5% phenyl-

methylpolysiloxane column).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature gradient starting from a lower temperature (e.g.,

100°C) and ramping up to a higher temperature (e.g., 300°C).

Mass Spectrometry (MS) Parameters
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Ionization Mode: Electron Ionization (EI).

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-

derivatized enterolactone and internal standard.

Time-Resolved Fluoroimmunoassay (TR-FIA)
TR-FIA is a sensitive immunoassay technique that can be used for high-throughput screening

of enterolactone in plasma or serum.

Principle

This competitive immunoassay involves an antibody specific to enterolactone, a europium-

labeled enterolactone tracer, and enterolactone in the sample. The amount of fluorescence

emitted by the bound europium chelate is inversely proportional to the concentration of

enterolactone in the sample.

Procedure Outline

Sample Pre-treatment: Perform enzymatic hydrolysis and ether extraction of plasma/serum

samples as described for GC-MS.

Assay Plate Preparation: Coat microtiter plates with an anti-rabbit IgG antibody.

Immunoassay:

Add enterolactone standards or extracted samples to the wells.

Add a rabbit anti-enterolactone antibody.

Add the europium-labeled enterolactone tracer.

Incubate to allow competitive binding.

Washing: Wash the wells to remove unbound reagents.

Enhancement: Add an enhancement solution to dissociate the europium ions from the tracer

and form a new, highly fluorescent chelate.
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Detection: Measure the time-resolved fluorescence using a suitable plate reader.

Signaling Pathways and Experimental Workflows
Enterolactone's biological effects are mediated through its interaction with various cellular

signaling pathways. The following diagrams, generated using the DOT language, illustrate

some of the key pathways and a general experimental workflow for enterolactone analysis.

Experimental Workflow for Enterolactone Analysis

Sample Collection

Sample Preparation Analytical Methods

Data Analysis

Plasma/Serum

Enzymatic Hydrolysis
(for total ENL)Urine

Feces

Extraction
(LLE or SPE)

Derivatization
(for GC-MS)

if GC-MS

LC-MS/MS

TR-FIA

GC-MS

Quantification Interpretation

Click to download full resolution via product page

General experimental workflow for enterolactone analysis.

Estrogen Receptor Signaling Pathway
Enterolactone is known to bind to estrogen receptors (ERα and ERβ) and can act as a

selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic

activities depending on the cellular context.
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Enterolactone
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Leads to

Click to download full resolution via product page

Simplified estrogen receptor signaling pathway for enterolactone.

PI3K/Akt Signaling Pathway
Enterolactone has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for

cell survival, growth, and proliferation.
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Enterolactone
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Modulation of the PI3K/Akt signaling pathway by enterolactone.

ERK/NF-κB/Snail Signaling Pathway
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Enterolactone can also influence the ERK/NF-κB/Snail signaling pathway, which is implicated in

processes like epithelial-mesenchymal transition (EMT) and cancer metastasis.

Enterolactone

ERK

Inhibits

TGF-β

TGF-β Receptor

Activates

Activates

NF-κB

Activates

Snail

Induces

Epithelial-Mesenchymal
Transition (EMT)

Promotes

Click to download full resolution via product page

Inhibition of the ERK/NF-κB/Snail signaling pathway by enterolactone.

Conclusion
The natural abundance of enterolactone in human samples is a complex and dynamic

parameter influenced by a variety of host and environmental factors. This technical guide has

provided a consolidated overview of the current knowledge on enterolactone concentrations in
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different biological matrices, detailed analytical methodologies for its quantification, and insights

into its molecular mechanisms of action. The presented data and protocols serve as a valuable

resource for researchers, scientists, and drug development professionals working in the fields

of nutrition, clinical chemistry, pharmacology, and oncology. Further research is warranted to

fully elucidate the clinical implications of enterolactone and to standardize methodologies for its

analysis, particularly in fecal samples. A deeper understanding of the factors that govern

enterolactone production and its biological activities will be instrumental in harnessing its

potential for disease prevention and therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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